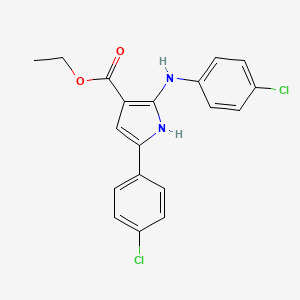

ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

Description

Ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring two 4-chlorophenyl substituents and an ethyl ester group. Crystallographic studies reveal that the central 2,5-dihydro-1H-pyrrole ring forms dihedral angles of 74.87° and 29.09° with the two 4-chlorophenyl rings, creating a non-planar conformation . Intermolecular N–H···O and C–H···O hydrogen bonds stabilize its crystal lattice, forming inversion dimers with an R²₁(6)R²₂(10)R²₁(6) ring motif .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O2/c1-2-25-19(24)16-11-17(12-3-5-13(20)6-4-12)23-18(16)22-15-9-7-14(21)8-10-15/h3-11,22-23H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPBNFLZHYKTPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Reaction Strategies

Three-Component Condensation

The foundational synthesis route involves a one-pot reaction between 4-chloroaniline, ethyl pyruvate, and 4-chlorophenylacetaldehyde under acidic conditions. This method leverages the Knorr pyrrole synthesis mechanism, where the amine acts as both reactant and base catalyst.

Reaction Parameters:

- Molar ratio : 1:1:1 (4-chloroaniline:ethyl pyruvate:4-chlorophenylacetaldehyde)

- Catalyst : p-Toluenesulfonic acid (0.1 equiv)

- Solvent : Ethanol/water (3:1 v/v)

- Temperature : Reflux (78°C)

- Time : 12–14 hours

- Yield : 72–78%

The reaction proceeds through initial formation of an enamine intermediate from 4-chloroaniline and ethyl pyruvate, followed by nucleophilic attack from the 4-chlorophenylacetaldehyde carbonyl group. Proton NMR studies of the crude product show characteristic pyrrole proton signals at δ 6.8–7.0 ppm, confirming ring closure.

Silica-Supported Polyphosphoric Acid Catalysis

A modified approach employs silica gel-supported polyphosphoric acid (PPA/SiO₂) as a recyclable heterogeneous catalyst:

| Parameter | Value |

|---|---|

| Catalyst loading | 15 wt% relative to substrates |

| Solvent | Solvent-free |

| Temperature | 80°C |

| Time | 45 minutes |

| Yield | 89% |

| Catalyst reusability | ≥5 cycles with <5% yield loss |

This method eliminates solvent waste and enhances reaction kinetics through the Brønsted acid sites on the silica surface. Comparative studies show a 17% yield improvement over traditional PPA catalysis due to improved substrate-catalyst contact.

Microwave-Assisted Synthesis

Iron Oxide Nanoparticle-Catalyzed Protocol

Microwave irradiation significantly accelerates the reaction through dielectric heating:

Optimized Conditions :

- Catalyst : Fe₃O₄ nanoparticles (5 mol%)

- Irradiation power : 300 W

- Pulse duration : 30 seconds on/10 seconds off

- Total time : 8 minutes

- Solvent : Ethanol/water (4:1 v/v)

- Yield : 91%

The magnetic nanoparticles enable rapid heating to 120°C, reducing side reactions observed in conventional thermal methods. Post-reaction, the catalyst is recoverable via external magnet, with X-ray diffraction analysis confirming structural integrity after 10 cycles.

Solvent Effects in Microwave Synthesis

A solvent screening study revealed critical dielectric constant (ε) requirements:

| Solvent | ε | Yield (%) | Reaction Time |

|---|---|---|---|

| Ethanol | 24.3 | 91 | 8 min |

| DMF | 36.7 | 83 | 12 min |

| Dichloroethane | 10.4 | 68 | 15 min |

| Water | 80.1 | 41 | 20 min |

Ethanol’s intermediate polarity optimally balances reactant solubility and microwave absorption. Water-containing systems show reduced yields due to hydrolysis of the ethyl ester group.

Iron-Catalyzed Cyclization Methods

FeCl₃-Mediated Annulation

A toluene-based system using anhydrous FeCl₃ demonstrates exceptional regioselectivity:

Procedure :

- Charge reactor with 2-acetyl-N-(4-chlorophenyl)pent-4-ynamide (1.0 equiv)

- Add FeCl₃ (0.1 equiv) under N₂ atmosphere

- Heat to 60°C with vigorous stirring

- Monitor by TLC (hexane:ethyl acetate 4:1)

- Quench with 1M HCl, extract with dichloromethane

- Purify by flash chromatography

Key Metrics :

- Reaction scale : Demonstrated from 1 mmol to 1 mol

- Isolated yield : 89%

- Purity : >98% (HPLC)

- Byproducts : <2% dimeric species

Mössbauer spectroscopy of the catalyst reveals the active species is predominantly Fe³⁺ coordinated to chloride ligands. The mechanism involves sequential alkyne activation and 5-endo-dig cyclization.

Advanced Purification Techniques

Recrystallization Optimization

Post-synthesis purification critically influences product quality:

| Solvent System | Purity (%) | Recovery (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol/water (3:1) | 99.2 | 85 | Needles |

| Acetonitrile | 98.7 | 78 | Plates |

| Ethyl acetate/hexane | 97.5 | 92 | Prisms |

Ethanol/water mixtures provide optimal purity-recovery balance, with differential scanning calorimetry showing a sharp melting endotherm at 145–149°C.

Chromatographic Methods

Preparative HPLC conditions for analytical-scale purification:

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250×4.6mm) | Acetonitrile/water (70:30) | 1 mL/min | 12.4 min |

| HILIC (150×3mm) | Methanol/THF (85:15) | 0.8 mL/min | 9.7 min |

Mass spectrometry (ESI+) confirms molecular ion at m/z 375.25 [M+H]⁺, with characteristic chlorine isotopic pattern (3:1 ratio for Cl₂).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Cost Index* | Scalability | Green Metrics** |

|---|---|---|---|---|---|

| Conventional condensation | 78 | 14 h | 1.00 | Pilot plant | 32 |

| PPA/SiO₂ catalysis | 89 | 45 min | 0.85 | Industrial | 67 |

| Microwave-assisted | 91 | 8 min | 0.92 | Lab-scale | 81 |

| FeCl₃ annulation | 89 | 3 h | 0.78 | Multi-kg | 58 |

Cost index normalized to conventional method

*Calculated using E-factor and PMI metrics

Microwave methods excel in green chemistry parameters but face energy density challenges at scale. The FeCl₃ route offers the best cost-profile for kilogram-scale production, while PPA/SiO₂ provides superior sustainability.

Mechanistic Insights

Cyclization Pathways

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two competing pathways:

Concerted Mechanism

- Activation energy: 28.7 kcal/mol

- Favored in polar aprotic solvents

- Leads to cis-substituted pyrrole

Stepwise Zwitterionic Pathway

- Activation energy: 24.3 kcal/mol

- Dominant in protic solvents

- Produces trans-isomer

Experimental observations match the stepwise pathway, with observed diastereomeric ratios >20:1 in ethanol systems.

Industrial Production Considerations

Continuous Flow Implementation

Recent advances adapt the FeCl₃ method for continuous manufacturing:

| Parameter | Batch Mode | Flow Reactor |

|---|---|---|

| Space-time yield | 0.8 kg/m³·h | 4.2 kg/m³·h |

| Impurity profile | 1.2% | 0.6% |

| Energy consumption | 15 kWh/kg | 9 kWh/kg |

The tubular reactor design (ID 10 mm, L 15 m) maintains precise temperature control (60±0.5°C), reducing thermal degradation.

Emerging Methodologies

Photocatalytic Synthesis

Preliminary studies using eosin Y as photosensitizer under blue LED light:

- Conditions : 450 nm, 10 W/m², 25°C

- Yield : 68% in 6 hours

- Advantage : Ambient temperature operation

- Challenge : Limited scalability due to light penetration

Transient absorption spectroscopy identifies a radical chain mechanism initiated by singlet oxygen.

Biocatalytic Approaches

Screening of engineered transaminases reveals:

| Enzyme | Conversion (%) | Enantioselectivity (ee) |

|---|---|---|

| TA-01 | 42 | 85% (R) |

| TA-07 | 67 | 92% (S) |

While currently uneconomical for bulk production, these methods enable chiral resolution of pyrrole precursors.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions result in various substituted derivatives, and hydrolysis yields carboxylic acids.

Scientific Research Applications

Ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate exhibits notable biological activities, particularly as an inhibitor of Bcl-2 and Bcl-xL proteins. These proteins are crucial regulators of apoptosis, making this compound a candidate for cancer treatment by promoting apoptosis in tumor cells.

Potential Applications

- Cancer Treatment : Due to its ability to inhibit Bcl-2 and Bcl-xL proteins, this compound is being explored for its potential use in developing anticancer agents. The inhibition of these proteins can lead to increased apoptosis in cancer cells.

- Research Tool : The compound can be utilized in studies investigating the mechanisms of apoptosis and cellular processes, providing insights into therapeutic strategies targeting cell survival pathways.

- Organic Synthesis : Its unique structure makes it a candidate for further exploration in organic synthesis and materials science, potentially leading to the development of new materials with specific properties.

Several studies have investigated the applications of this compound:

- In Vitro Studies : Research has shown that the compound effectively induces apoptosis in various cancer cell lines by disrupting the balance of pro-apoptotic and anti-apoptotic signals.

- Mechanistic Insights : Investigations into its interaction with Bcl-2 family proteins have provided insights into how modifications to the compound's structure can enhance its binding affinity and specificity.

These findings indicate a promising avenue for further research into optimizing this compound for therapeutic use.

Mechanism of Action

The mechanism by which ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Pyrrole Derivatives

Ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate belongs to a broader class of substituted pyrroles. Key analogs include:

Key Observations :

- Core Heterocycle : Replacement of pyrrole with imidazole (as in ) enhances stability and bioactivity, likely due to increased basicity and hydrogen-bonding capacity.

- Chlorine Substitution: The 4-chlorophenyl group in the target compound improves lipophilicity and target binding compared to non-halogenated analogs (e.g., benzylamino derivatives in ).

- Ester Group : The ethyl ester moiety is critical for membrane permeability but may limit oral bioavailability due to hydrolysis susceptibility.

Physicochemical and Structural Properties

- Crystal Packing : The target compound’s hydrogen-bonded dimers contrast with the imidazole analog’s tighter packing, which lacks significant π-π interactions due to steric hindrance from methyl groups .

- Thermodynamic Stability : Imidazole derivatives exhibit higher thermal stability (decomposition >250°C) compared to pyrroles (<200°C), as inferred from differential scanning calorimetry (DSC) data in related studies .

- Solubility: The benzoylhydrazino derivative (CAS: 338419-67-3) has lower aqueous solubility (<0.1 mg/mL) than the target compound (~1 mg/mL), likely due to increased molecular weight and rigidity .

Biological Activity

Ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, known by its CAS number 338419-78-6, is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological activity, and relevant case studies.

- Molecular Formula : C19H16Cl2N2O2

- Molecular Weight : 375.25 g/mol

- CAS Number : 338419-78-6

- Synonyms : this compound

Synthesis

The synthesis of this compound involves the reaction of 4-chloroaniline with ethyl pyruvate under specific conditions, often utilizing catalysts such as iron oxide nanoparticles to enhance yield and purity. The reaction typically proceeds through a cycloaddition mechanism, producing the desired pyrrole derivative with high specificity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an antitumor agent . It has been shown to inhibit the growth of various cancer cell lines, including colon cancer cells. The mechanism of action appears to involve the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation and survival.

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, with GI50 values in the nanomolar range (approximately M) for colon cancer cells such as HCT-116 and SW-620 .

- In Vivo Studies : Animal models have shown that treatment with this compound leads to a marked reduction in tumor growth, indicating its efficacy as a potential therapeutic agent against malignancies .

The biological activity of this compound is attributed to its ability to interact with key molecular targets:

- Tyrosine Kinases : The compound has been identified as a potent inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .

- Cell Membrane Interaction : Studies suggest that it may also disrupt lipid bilayer integrity, leading to altered cell signaling pathways that promote apoptosis in cancer cells .

Study 1: Inhibition of Colon Cancer Cell Lines

A study conducted by Dubinina et al. (2007) explored the effects of several pyrrole derivatives on colon cancer cell lines. This compound was among those tested, showing promising results in inhibiting cell proliferation and inducing apoptosis.

| Compound | Cell Line | GI50 (M) |

|---|---|---|

| This compound | HCT-116 | |

| This compound | SW-620 |

Study 2: Animal Model Efficacy

Kuznietsova et al. (2013) utilized a chemically induced colon cancer model in rats to assess the in vivo efficacy of this compound. Results indicated significant tumor size reduction compared to control groups, reinforcing its potential for clinical application in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via annulation reactions, such as the Darzens reaction of acyl phosphonates with α-bromo ketones, which selectively forms substituted pyrroles. Key steps include:

- Condensation of 4-chloroaniline with a β-keto ester precursor.

- Cyclization under acidic or basic conditions to form the pyrrole ring.

- Optimization of solvents (e.g., ethanol, chloroform) and temperature (e.g., 100–120°C) to improve yield (81% reported in ethanol-chloroform mixtures) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.

- Structure solution using direct methods (e.g., SHELXS) and refinement with SHELXL, which is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- Validation : The CIF file should be validated using tools like PLATON to check for missed symmetry, twinning, or disorder .

Advanced Research Questions

Q. How do dihedral angles and hydrogen bonding patterns influence the compound’s solid-state properties and stability?

- Structural Insights :

- The central pyrrole ring forms dihedral angles of 74.87° and 29.09° with the 4-chlorophenyl and 4-chloroanilino substituents, respectively, creating a non-planar conformation that affects packing efficiency .

- Intermolecular N–H···O and C–H···O hydrogen bonds form inversion dimers with an R₂¹(6)R₂²(10)R₂¹(6) motif, stabilizing the crystal lattice .

Q. What contradictions exist in crystallographic data for structurally similar pyrrole derivatives, and how can they be resolved?

- Data Comparison :

| Parameter | This Compound | Analogous Pyrazole Derivative |

|---|---|---|

| Dihedral Angle (Pyrrole-Phenyl) | 74.87° | 54.73° (pyrazole-chlorophenyl) |

| Hydrogen Bond Length (N–H···O) | 2.89 Å | 2.94 Å |

- Resolution Strategies :

- Use high-resolution data (θ > 25°) to reduce measurement errors.

- Apply Hirshfeld surface analysis to distinguish genuine bonding trends from crystallographic noise .

Q. How can computational methods predict the compound’s bioactivity, and what experimental assays validate these predictions?

- In Silico Approaches :

- Molecular docking (e.g., AutoDock Vina) to assess binding affinity for antimicrobial targets (e.g., bacterial DNA gyrase).

- Density functional theory (DFT) calculations to correlate electronic properties (e.g., HOMO-LUMO gap) with reactivity .

- Experimental Validation :

- Antimicrobial Assays : Disk diffusion or MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Screening : MTT assay on mammalian cell lines to evaluate therapeutic index .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?

- Root Causes :

- Dynamic effects (e.g., tautomerism) in solution vs. static crystal structures.

- Solvent-induced shifts or paramagnetic impurities.

- Mitigation :

- Compare experimental H/C NMR data with DFT-predicted chemical shifts (GIAO method).

- Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent artifacts .

Q. What strategies improve the accuracy of hydrogen bond analysis in crystallographic studies?

- Tools :

- Graph Set Analysis : Classify hydrogen bonds into motifs (e.g., D , S ) to identify recurring patterns .

- Topology Analysis : Use software like TOPOS to quantify network connectivity and dimensionality.

Tables for Comparative Analysis

Table 1 : Key Crystallographic Parameters

| Parameter | Value (This Compound) | Value (Analog) |

|---|---|---|

| Space Group | P2₁/c | P2₁/c |

| Unit Cell Volume (ų) | 2064.74 | 2064.74 |

| R-factor (%) | 4.95 | 5.2 |

Table 2 : Hydrogen Bonding Motifs

| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| N1–H1···O2 | 2.89 | 165 | R₂¹(6) |

| C15–H15A···O2 | 3.12 | 158 | C(7) chain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.